3-Bromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione

Medicinal Chemistry Physicochemical Properties Lipophilicity

Select 3-Bromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione for your next med-chem or materials project when high lipophilicity (LogP 2.2373) and a reactive C3-bromide handle are non-negotiable. The bromine enables Suzuki-Miyaura/Buchwald-Hartwig diversification, while the 4-ethoxyphenyl group boosts passive membrane permeability—critical for intracellular kinase inhibitor programs. Its rigid maleimide core and high MW (296.12 g/mol) also serve as a unique monomer to tune polymer Tg and refractive index. Avoid failed syntheses by choosing the precisely substituted pyrrole-2,5-dione scaffold.

Molecular Formula C12H10BrNO3
Molecular Weight 296.12 g/mol
CAS No. 2186672-65-9
Cat. No. B1383998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione
CAS2186672-65-9
Molecular FormulaC12H10BrNO3
Molecular Weight296.12 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)N2C(=O)C=C(C2=O)Br
InChIInChI=1S/C12H10BrNO3/c1-2-17-9-5-3-8(4-6-9)14-11(15)7-10(13)12(14)16/h3-7H,2H2,1H3
InChIKeyKREKWVBIXGJZSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione (CAS 2186672-65-9): Core Properties and Procurement Baseline


3-Bromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione is a heterocyclic organic compound classified as a halogenated maleimide derivative, specifically a 3-bromo-substituted N-aryl pyrrole-2,5-dione . It belongs to a class of compounds frequently utilized as reactive building blocks in medicinal chemistry and materials science. The compound's molecular formula is C12H10BrNO3 with a molecular weight of 296.12 g/mol [1]. This product-specific guide establishes the quantitative differentiators that justify its selection over closely related analogs for research and procurement purposes.

Procurement Alert: Why 3-Bromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione Cannot Be Directly Substituted by In-Class Analogs


While the N-aryl maleimide scaffold is common, direct substitution with analogs lacking the specific 3-bromo and 4-ethoxyphenyl substitution pattern introduces significant changes to key molecular descriptors. These changes directly impact reactivity in cross-coupling reactions, lipophilicity-driven cellular permeability, and overall synthetic utility [1]. As demonstrated in the quantitative evidence below, even small structural deviations—such as the removal of the ethoxy group or the bromine atom—result in substantial differences in physicochemical properties that can derail a research project or alter a material's performance. Blind substitution without this data risks failed experiments and wasted resources.

Quantitative Differentiation of 3-Bromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione (CAS 2186672-65-9) Against Key Comparators


LogP Comparison: Enhanced Lipophilicity of 3-Bromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione vs. De-Bromo Analog

3-Bromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione exhibits a significantly higher calculated LogP (2.2373) compared to its de-brominated analog, 1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione (XLogP3 = 1.4) [1]. This increase in lipophilicity, driven by the presence of the bromine atom, is a critical parameter for membrane permeability and compound distribution in biological systems.

Medicinal Chemistry Physicochemical Properties Lipophilicity

Molecular Weight and Substituent Effects: 3-Bromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione vs. De-Ethoxy and De-Bromo Analogs

The compound's molecular weight (296.12 g/mol) represents a balance between its halogenated and aryl ether substituents [1]. In comparison, the de-ethoxy analog, 3-Bromo-1-phenyl-1H-pyrrole-2,5-dione, has a significantly lower molecular weight (252.06 g/mol) , while the de-bromo analog has a lower weight (217.22 g/mol) [2]. The 4-ethoxyphenyl group in the target compound adds substantial mass, which can influence physical properties like melting point and solubility, as well as provide a site for further synthetic elaboration.

Synthetic Chemistry Structural Analysis Molecular Descriptors

Hydrogen Bond Acceptor Capacity: A Consistent Feature of 3-Bromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione and Its In-Class Analogs

3-Bromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione maintains the same number of hydrogen bond acceptors (3) as its de-bromo analog and its de-ethoxy analog [1]. This consistency in H-bond acceptor count, coupled with zero hydrogen bond donors across all three compounds, indicates that the core maleimide and ether functionalities govern this aspect of intermolecular interactions, not the halogen or phenyl substituents.

Drug Design Computational Chemistry ADME Prediction

Purity Specifications: High Purity Grade of 3-Bromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione for Reproducible Research

Multiple commercial vendors offer 3-Bromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione at high purity specifications, typically 98% or 95%+ . This high purity is essential for ensuring reproducible results in sensitive applications such as biological assays, where even minor impurities can lead to off-target effects, or in polymerization reactions, where they can impact material properties. In contrast, less specialized analogs may be available at lower or unspecified purities, introducing an uncontrolled variable into research protocols.

Chemical Procurement Quality Control Assay Reproducibility

Targeted Applications for 3-Bromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione (CAS 2186672-65-9) Based on Quantitative Differentiation


Medicinal Chemistry: Optimizing Cellular Permeability via Halogenated Maleimide Scaffolds

The 3-bromo substitution confers a significantly higher LogP (2.2373) compared to the non-brominated analog (XLogP3=1.4) [1]. This makes 3-Bromo-1-(4-ethoxyphenyl)-1H-pyrrole-2,5-dione a preferred starting material or intermediate when designing compounds intended to cross cell membranes. Its use is indicated in the development of novel kinase inhibitors or other intracellular-targeting agents where passive diffusion is a key requirement.

Synthetic Chemistry: A Versatile Building Block for Cross-Coupling and Functionalization

The presence of a reactive aryl bromide at the 3-position of the maleimide ring enables a range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) . This allows for the rapid diversification of the pyrrole-2,5-dione core to generate libraries of novel compounds with tailored properties. The ethoxyphenyl group also offers a handle for further derivatization or can serve as a bioisostere in drug design.

Materials Science: Precise Monomer for Polymer Design and Property Tuning

The combination of a rigid maleimide core with a bulky, electron-rich 4-ethoxyphenyl group and a heavy bromine atom provides a unique monomer for polymer synthesis. The high molecular weight (296.12 g/mol) [1] and specific substituent pattern can be exploited to control polymer properties such as glass transition temperature (Tg), solubility, and refractive index. The bromine atom also provides a reactive site for post-polymerization modifications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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